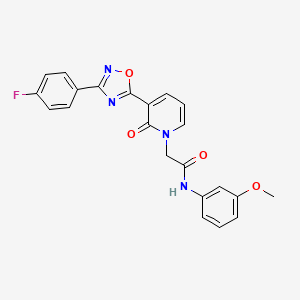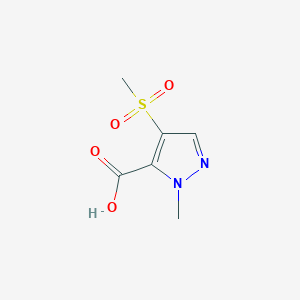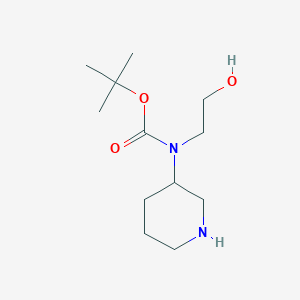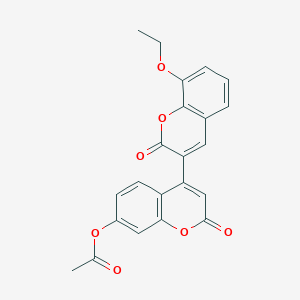![molecular formula C23H21ClN2O2 B2857957 [1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448126-00-8](/img/structure/B2857957.png)
[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural and Theoretical Studies
Compounds with structural elements similar to "[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone" have been the subject of detailed structural and theoretical analyses. For example, studies on related compounds have utilized spectroscopic techniques, X-ray diffraction, and density functional theory (DFT) calculations to characterize their molecular structures and properties. These analyses have revealed insights into their thermal stability, crystal packing, intermolecular interactions, and electronic parameters, which are crucial for understanding their physical and chemical behaviors (Karthik et al., 2021).
Crystallography and Molecular Interactions
Crystallographic studies have also been conducted on compounds with similarities to the target compound, providing detailed information on their molecular and crystal structures. Such studies often reveal the conformation of the molecular frameworks, the dihedral angles between different rings in the molecules, and the types of intermolecular interactions (such as hydrogen bonding and π-π interactions) that stabilize their crystal structures. Understanding these aspects is vital for the design and development of new materials with specific properties (Revathi et al., 2015).
Biological Activities
Research on structurally related compounds has explored their potential biological activities, including antimicrobial and anti-inflammatory effects. These studies involve the synthesis of derivatives and their evaluation against various bacterial and fungal strains, as well as models of inflammation. Such research contributes to the discovery of new therapeutic agents and enhances our understanding of the relationship between molecular structure and biological activity (Mallesha & Mohana, 2014; Ravula et al., 2016).
Synthesis and Chemical Reactions
Studies have also focused on the synthesis and optimization of compounds with structural features similar to the target compound. These research efforts aim to develop efficient synthetic routes, understand reaction mechanisms, and explore the reactivity of different functional groups. This knowledge is essential for the design and synthesis of novel compounds with desired properties and applications (Zheng Rui, 2010).
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-10-11-22(25-16-20)28-21-12-14-26(15-13-21)23(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16,21H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULJBIVVLIMZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)




![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)


![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)

![methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)

